molecular formula C18H25NO13 B7796330 4-Nitrophenyl 2-O- alpha -D-Glucopyranosyl- alpha -D-glucopyranoside

4-Nitrophenyl 2-O- alpha -D-Glucopyranosyl- alpha -D-glucopyranoside

Cat. No.: B7796330
M. Wt: 463.4 g/mol
InChI Key: ZGWCYKZKLZNQQX-UHFFFAOYSA-N
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Description

4-Nitrophenyl 2-O- alpha -D-Glucopyranosyl- alpha -D-glucopyranoside is a synthetic compound that consists of a nitrophenyl group attached to a disaccharide composed of two glucose molecules. This compound is often used in biochemical research as a substrate for enzyme assays, particularly for the study of glycosidases and glucosidases. The presence of the nitrophenyl group allows for easy detection and quantification of enzymatic activity through colorimetric methods.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 2-O- alpha -D-Glucopyranosyl- alpha -D-glucopyranoside typically involves the glycosylation of 4-nitrophenol with a suitable glucosyl donor. One common method is the use of glycosyl halides or glycosyl trichloroacetimidates as donors in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of enzymatic glycosylation techniques. Enzymes such as glycosyltransferases can be employed to catalyze the transfer of glucose from a donor molecule to 4-nitrophenol. This method offers advantages in terms of regioselectivity and environmental sustainability, as it often requires milder reaction conditions and generates fewer by-products.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 2-O- alpha -D-Glucopyranosyl- alpha -D-glucopyranoside undergoes several types of chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed by glycosidases to release 4-nitrophenol and glucose.

    Oxidation: The nitrophenyl group can be oxidized to form nitroquinone derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using glycosidases such as β-glucosidase.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.

Major Products

    Hydrolysis: 4-Nitrophenol and glucose.

    Oxidation: Nitroquinone derivatives.

    Reduction: 4-Aminophenyl 2-O-(a-D-glucopyranosyl)-a-D-glucopyranoside.

Scientific Research Applications

4-Nitrophenyl 2-O- alpha -D-Glucopyranosyl- alpha -D-glucopyranoside is widely used in scientific research for various applications:

    Enzyme Assays: It serves as a substrate for glycosidases and glucosidases, allowing researchers to study enzyme kinetics and inhibition.

    Biochemical Studies: The compound is used to investigate carbohydrate metabolism and the role of glycosidases in biological processes.

    Medical Research: It is employed in the development of diagnostic assays for diseases related to carbohydrate metabolism, such as diabetes.

    Industrial Applications: The compound is used in the production of bioactive glycosides and in the synthesis of complex carbohydrates for pharmaceutical applications.

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 2-O- alpha -D-Glucopyranosyl- alpha -D-glucopyranoside involves its hydrolysis by glycosidases. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, releasing 4-nitrophenol and glucose. The released 4-nitrophenol can be detected colorimetrically, providing a measure of enzyme activity. The molecular targets of this compound are the active sites of glycosidases, where it undergoes enzymatic hydrolysis.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl β-D-glucopyranoside: Similar to 4-Nitrophenyl 2-O- alpha -D-Glucopyranosyl- alpha -D-glucopyranoside but with a single glucose unit.

    2-Nitrophenyl β-D-glucopyranoside: Another nitrophenyl glycoside with different substitution on the phenyl ring.

    4-Nitrophenyl α-D-mannopyranoside: A similar compound with mannose instead of glucose.

Uniqueness

This compound is unique due to its disaccharide structure, which provides distinct enzymatic recognition and hydrolysis properties compared to monosaccharide derivatives. This makes it particularly useful for studying enzymes that act on disaccharides and for applications requiring specific substrate selectivity.

Properties

IUPAC Name

2-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO13/c20-5-9-11(22)13(24)15(26)17(30-9)32-16-14(25)12(23)10(6-21)31-18(16)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWCYKZKLZNQQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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